N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)thiophene-3-carboxamide
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Overview
Description
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)thiophene-3-carboxamide is a complex organic compound that features a combination of pyrazole, thiazole, and thiophene rings. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of multiple heterocyclic rings suggests that it may exhibit diverse biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)thiophene-3-carboxamide typically involves multi-step organic synthesis. One common approach includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Synthesis of the Thiazole Ring: The thiazole ring is often formed through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Coupling of Pyrazole and Thiazole: The pyrazole and thiazole rings are then linked through an ethyl spacer using a nucleophilic substitution reaction.
Attachment of the Thiophene Ring: The final step involves the formation of the amide bond between the thiazole-ethyl intermediate and thiophene-3-carboxylic acid using standard amide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to improve yield and efficiency. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize the production yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogens in the pyrazole and thiazole rings, potentially leading to ring opening or hydrogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) under appropriate conditions (acidic or basic) facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced heterocycles or ring-opened products.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)thiophene-3-carboxamide is studied for its potential as a ligand in coordination chemistry, forming complexes with transition metals that may exhibit interesting catalytic properties.
Biology
Biologically, this compound is investigated for its potential as an antimicrobial and anticancer agent. The presence of multiple heterocyclic rings suggests it may interact with various biological targets, disrupting cellular processes in pathogens or cancer cells.
Medicine
In medicinal chemistry, the compound is explored for its potential to inhibit specific enzymes or receptors involved in disease pathways. Its structural complexity allows for high specificity in binding to biological targets.
Industry
Industrially, this compound could be used in the development of new materials with unique electronic or photophysical properties, given the presence of conjugated systems in its structure.
Mechanism of Action
The mechanism of action of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)thiophene-3-carboxamide likely involves binding to specific molecular targets, such as enzymes or receptors. The pyrazole and thiazole rings can participate in hydrogen bonding and π-π interactions, stabilizing the compound within the active site of the target. This binding can inhibit the normal function of the target, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide: Lacks the thiazole ring, potentially altering its biological activity and chemical properties.
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzamide: Substitutes the thiophene ring with a benzene ring, which may affect its electronic properties and interactions with biological targets.
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)furan-3-carboxamide: Replaces the thiophene ring with a furan ring, potentially impacting its reactivity and stability.
Uniqueness
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)thiophene-3-carboxamide is unique due to the combination of pyrazole, thiazole, and thiophene rings, which confer a distinct set of chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS2/c18-12(10-3-7-19-8-10)14-5-2-11-9-20-13(16-11)17-6-1-4-15-17/h1,3-4,6-9H,2,5H2,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPQZQHCJYJBLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC(=CS2)CCNC(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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